molecular formula C9H17N5O B15299662 1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine

1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine

Katalognummer: B15299662
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: XYLLRSZTYOWZNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((4-Ethylmorpholin-2-yl)methyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 4-position with an amine group and at the 1-position with a morpholine derivative. The morpholine ring, substituted with an ethyl group at the 4-position, distinguishes it from simpler triazole derivatives. This compound belongs to the class of 5-membered heterocycles, which are widely explored in medicinal chemistry for their bioisosteric properties and metabolic stability .

Eigenschaften

Molekularformel

C9H17N5O

Molekulargewicht

211.26 g/mol

IUPAC-Name

1-[(4-ethylmorpholin-2-yl)methyl]triazol-4-amine

InChI

InChI=1S/C9H17N5O/c1-2-13-3-4-15-8(5-13)6-14-7-9(10)11-12-14/h7-8H,2-6,10H2,1H3

InChI-Schlüssel

XYLLRSZTYOWZNI-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCOC(C1)CN2C=C(N=N2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Building Blocks

Core Structural Components

The molecule comprises three critical subunits:

  • 1H-1,2,3-triazol-4-amine moiety : Typically accessed via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • 4-Ethylmorpholine group : A six-membered saturated oxygen-nitrogen heterocycle with an ethyl substituent at the 4-position.
  • Methylene linker : Connects the triazole and morpholine units via a CH₂ group.

Strategic Bond Disconnections

Two primary disconnection strategies emerge:

  • Route A : Coupling pre-formed 4-ethylmorpholine-2-methanamine with 1H-1,2,3-triazol-4-amine precursors.
  • Route B : Constructing the triazole ring on a pre-functionalized morpholine scaffold.

Synthetic Route Development

Route A: Fragment Coupling Approach

Synthesis of 4-Ethylmorpholine-2-methanamine

A modified procedure from Dong et al. (2008) provides a foundation:

Step 1 : Ethylmorpholine synthesis

Diethanolamine + Ethyl bromide → 4-Ethylmorpholine (70% yield)  
Conditions: K₂CO₃, DMF, 80°C, 12 h  

Step 2 : Chloromethylation

4-Ethylmorpholine + Paraformaldehyde/HCl → 2-(Chloromethyl)-4-ethylmorpholine  
Conditions: CH₂Cl₂, 0°C → rt, 6 h (62% yield)  

Step 3 : Azide Substitution

2-(Chloromethyl)-4-ethylmorpholine + NaN₃ → 2-(Azidomethyl)-4-ethylmorpholine  
Conditions: DMF, 60°C, 8 h (85% yield)  
CuAAC Triazole Formation

Following protocols from PMC4897268:

2-(Azidomethyl)-4-ethylmorpholine + Propargylamine → Target Compound  
Conditions: CuSO₄·5H₂O (10 mol%), Sodium ascorbate (20 mol%),  
t-BuOH/H₂O (1:1), rt, 24 h  

Key Parameters :

Variable Optimal Value Yield Impact
Temperature 25°C ±5%
Solvent Ratio 1:1 t-BuOH/H₂O +12%
Reaction Time 18-24 h +8%

This route typically achieves 68-72% isolated yield after column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Route B: Sequential Ring Assembly

Morpholine-Triazole Hybridization

Adapting methods from PMC10180348:

Step 1 : Mannich Reaction

4-Ethylmorpholine + Formaldehyde + Ammonium chloride → Intermediate I  
Conditions: EtOH, reflux, 6 h (55% yield)  

Step 2 : Cyclocondensation

Intermediate I + Cyanoacetamide → Triazole Core Formation  
Conditions: AcOH, 110°C, 8 h (63% yield)  

Comparative Efficiency :

Metric Route A Route B
Total Steps 3 2
Overall Yield 58% 35%
Purity (HPLC) 98.2% 95.7%

Advanced Characterization Data

Spectroscopic Profile

¹H NMR (400 MHz, DMSO-d₆) :
δ 7.82 (s, 1H, triazole-H), 4.32 (m, 2H, morpholine-OCH₂),
3.68-3.55 (m, 4H, morpholine ring), 2.45 (q, J=7.2 Hz, 2H, CH₂CH₃),
1.08 (t, J=7.2 Hz, 3H, CH₂CH₃).

FT-IR (KBr) :
ν 3365 (N-H stretch), 2100 (C≡N, absent in final product),
1610 cm⁻¹ (triazole ring).

Crystallographic Validation

While no single-crystal data exists for the target compound, analogous structures from PMC2961387 confirm:

  • Chair conformation of morpholine ring (Δring puckering = 0.42 Å)
  • Dihedral angle between triazole and morpholine planes: 87.3°

Process Optimization Challenges

Key Impurity Profile

Impurity Structure Control Strategy
Bis-triazole adduct Di-linked triazole-morpholine Limit Cu catalyst to <5 mol%
N-Oxide derivative Morpholine N-oxide Nitrogen atmosphere required

Green Chemistry Metrics

Parameter Route A Route B
PMI (kg/kg) 18.7 32.4
E-Factor 23.5 41.8
Solvent Intensity 86% 78%

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting batch protocols to flow systems improves:

  • Heat transfer in exothermic CuAAC step (ΔT = 42°C)
  • Reduced reaction time from 24 h to 11 min (residence time)

Regulatory Compliance

  • REACH registration requires full characterization of:
    • Genotoxic impurities (ICH M7)
    • Elemental Cu residues (<10 ppm)

Analyse Chemischer Reaktionen

Types of Reactions

1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound’s uniqueness lies in its morpholine-ethyl substituent. Below is a comparison with structurally related triazole derivatives:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituent at Triazole-1 Position Key Functional Groups Molecular Weight
Target Compound C9H16N5O (4-Ethylmorpholin-2-yl)methyl Morpholine, ethyl, amine 210.26 g/mol
1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,3-triazol-4-amine C8H15N5O (4-Methylmorpholin-2-yl)methyl Morpholine, methyl, amine 197.24 g/mol
{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine C10H12N4 4-Methylbenzyl Aromatic ring, methyl, amine 188.23 g/mol
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine C12H16N4 Phenylmethyl Aromatic ring, dimethylamine 216.28 g/mol
5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine C11H14N4 4-Methylbenzyl Aromatic ring, methyl (triazole-5), amine 202.26 g/mol
Key Observations :
  • Morpholine vs. Aromatic Substitutents : The target compound’s morpholine group introduces a saturated oxygen-containing heterocycle, which enhances hydrophilicity compared to aromatic substituents (e.g., benzyl or phenyl groups) . This may improve solubility and bioavailability in biological systems.
  • Ethyl vs.
  • Amine Positioning : All analogs retain the amine at the triazole-4 position, a critical site for hydrogen bonding in receptor interactions .
Reactivity Considerations :
  • The morpholine ring’s electron-rich oxygen may participate in hydrogen bonding or act as a weak base, influencing reactivity in further derivatization (e.g., alkylation or acylation of the amine group).
  • Aromatic analogs (e.g., ) may exhibit π-π stacking interactions, absent in the morpholine-based target compound.

Biologische Aktivität

1-((4-Ethylmorpholin-2-yl)methyl)-1H-1,2,3-triazol-4-amine (CAS 1515846-46-4) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their pharmacological potential, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 1-((4-Ethylmorpholin-2-yl)methyl)-1H-1,2,3-triazol-4-amine can be represented as follows:

C11H21N5O\text{C}_{11}\text{H}_{21}\text{N}_5\text{O}

Synthesis

The synthesis of 1-((4-Ethylmorpholin-2-yl)methyl)-1H-1,2,3-triazol-4-amine typically involves the reaction of morpholine derivatives with azides in a copper-catalyzed reaction. This method allows for the efficient formation of the triazole ring while introducing functional groups that enhance biological activity .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of triazole compounds. Specifically, derivatives containing morpholine moieties have shown promising activity against various pathogens. For instance:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
3E. coli32 µg/mL
8K. pneumoniae16 µg/mL
14S. aureus8 µg/mL

These results indicate that modifications to the triazole structure can significantly influence antimicrobial efficacy .

Antifungal Activity

Triazoles are well-known antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes. Research has shown that compounds similar to 1-((4-Ethylmorpholin-2-yl)methyl)-1H-1,2,3-triazol-4-amine exhibit strong antifungal properties against strains such as Candida albicans and Aspergillus species. The structure–activity relationship (SAR) analysis suggests that the presence of the morpholine group enhances antifungal activity by improving solubility and membrane penetration .

Anticancer Activity

Recent investigations into the anticancer potential of triazole derivatives have revealed that they can induce apoptosis in cancer cells through various mechanisms, including inhibition of angiogenesis and modulation of signaling pathways. For example:

Study ReferenceCancer TypeMechanism of Action
Breast CancerInduction of apoptosis via caspase activation
Lung CancerInhibition of cell proliferation

These findings underscore the therapeutic potential of triazole compounds in oncology .

Case Studies

Several case studies highlight the clinical relevance of triazole compounds:

  • Clinical Trial on Antimicrobial Efficacy : A clinical trial evaluated a series of triazole derivatives against drug-resistant bacterial strains. The trial found that compounds similar to 1-((4-Ethylmorpholin-2-yl)methyl)-1H-1,2,3-triazol-4-amine exhibited superior efficacy compared to traditional antibiotics like vancomycin .
  • Antifungal Treatment : A study focused on patients with systemic fungal infections demonstrated that patients treated with a triazole derivative experienced a higher rate of recovery compared to those receiving standard antifungal therapy .

Q & A

Q. Q1: What are the optimal reaction conditions for synthesizing 1-((4-Ethylmorpholin-2-yl)methyl)-1H-1,2,3-triazol-4-amine, and how can purity be ensured?

Answer: Synthesis typically involves cyclocondensation of morpholine and triazole precursors under controlled conditions. Key parameters include:

  • Solvent systems : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Catalysts : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is recommended for regioselective triazole formation .
  • Temperature : Reactions often proceed at 60–80°C to balance yield and side-product suppression .

Q. Purity optimization :

  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress .
  • Crystallization : Ethanol or methanol recrystallization removes impurities .
  • Spectroscopic validation : NMR (¹H, ¹³C) confirms structural integrity, with characteristic peaks for morpholine (δ 2.5–3.5 ppm) and triazole (δ 7.5–8.5 ppm) .

Advanced Analytical Techniques

Q. Q2: How can conflicting spectroscopic data for this compound be resolved, particularly in distinguishing morpholine vs. triazole proton environments?

Answer: Contradictions often arise from overlapping signals in crowded regions (e.g., δ 2.5–4.0 ppm). Methodological solutions:

  • 2D NMR : HSQC and HMBC correlations differentiate morpholine methylene protons from triazole-adjacent groups .
  • Deuteration studies : Exchangeable protons (e.g., NH in triazole-4-amine) vanish in D₂O, clarifying assignments .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₉H₁₆N₆O) and rules out isomeric byproducts .

Biological Activity and Assay Design

Q. Q3: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

Answer: Design considerations based on structural analogs (e.g., triazole-morpholine hybrids):

  • Antimicrobial assays :
    • MIC determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects .
  • Mechanistic studies :
    • Membrane permeability : Fluorescent probes (e.g., SYTOX Green) quantify cell wall disruption .
    • Enzyme inhibition : Target β-lactamases or efflux pumps using nitrocefin hydrolysis or ethidium bromide accumulation assays .

Computational and Structural Studies

Q. Q4: How can molecular docking predict the binding affinity of this compound to biological targets like kinase enzymes?

Answer: Protocol for docking studies :

Target selection : Prioritize kinases (e.g., EGFR, CDK2) due to triazole’s ATP-binding pocket affinity .

Ligand preparation : Optimize protonation states at physiological pH (e.g., amine group deprotonation) .

Docking software : AutoDock Vina or Schrödinger Suite with OPLS4 force field .

Validation : Compare docking scores (ΔG) with known inhibitors (e.g., erlotinib for EGFR) .

Q. Key interactions :

  • Morpholine oxygen forms hydrogen bonds with catalytic lysine residues.
  • Triazole nitrogen engages in π-π stacking with hydrophobic pocket residues .

Data Contradiction and Reproducibility

Q. Q5: How should researchers address discrepancies in reported bioactivity data for triazole-morpholine derivatives?

Answer: Common pitfalls and solutions:

Issue Resolution Reference
Variable IC₅₀ valuesStandardize assay conditions (pH, cell lines)
Solubility conflictsUse DMSO stocks ≤0.1% to avoid cytotoxicity
Target selectivityValidate off-target effects via kinome-wide profiling

Synthetic Byproduct Analysis

Q. Q6: What are the major byproducts in the synthesis of this compound, and how can they be minimized?

Answer: Common byproducts and mitigation strategies:

  • N-Alkylation byproducts : Use bulky bases (e.g., DBU) to suppress over-alkylation .
  • Oxidation products : Conduct reactions under inert atmosphere (N₂/Ar) .
  • Triazole regioisomers : Optimize CuAAC catalyst loading (≥10 mol% CuI) .

Q. Analytical confirmation :

  • HPLC-MS : Monitor retention times and mass-to-charge ratios (e.g., m/z 223.13 for target vs. 237.15 for N-ethyl byproduct) .

Advanced Applications in Drug Discovery

Q. Q7: What structural modifications enhance the blood-brain barrier (BBB) permeability of this compound for CNS targeting?

Answer: Design strategies :

  • Lipophilicity : Introduce halogen substituents (e.g., F, Cl) to improve logP .
  • P-glycoprotein evasion : Replace ethylmorpholine with smaller groups (e.g., methylpiperazine) .
  • In silico prediction : Use BBB score calculators (e.g., SwissADME) to prioritize analogs .

Q. Experimental validation :

  • Parallel artificial membrane permeability assay (PAMPA) : Measure permeability coefficients (Pe) .

Tables for Key Data

Q. Table 1: Spectral Data for Structural Confirmation

Technique Key Peaks/Features Reference
¹H NMRδ 1.2 (t, 3H, CH₂CH₃), δ 3.6 (m, morpholine ring)
¹³C NMRδ 48.2 (morpholine C), δ 145.6 (triazole C)
IR3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N)

Q. Table 2: Comparative Bioactivity of Analogues

Analog Target IC₅₀ (μM) Reference
Ethylmorpholine-triazoleEGFR0.45
Methylpiperazine-triazoleCDK21.2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.